

2-Iodo-6-methoxyphenol CAS number and properties

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Compound of Interest

Compound Name: 2-Iodo-6-methoxyphenol

Cat. No.: B056475

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An In-depth Technical Guide to **2-Iodo-6-methoxyphenol**

Introduction

2-Iodo-6-methoxyphenol, an organoiodine compound, is a valuable building block in synthetic organic chemistry.[1][2] It belongs to the class of halogenated phenols and is structurally derived from guaiacol (2-methoxyphenol).[3][4] Its unique arrangement of iodo, methoxy, and hydroxyl functional groups on the aromatic ring imparts specific reactivity, making it a significant precursor in the synthesis of complex molecules, including pharmaceuticals.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of **2-Iodo-6-methoxyphenol** are summarized in the table below.

| Property | Value | Source |
|-------------------|---|-----------------|
| CAS Number | 111726-46-6 | [1][3][5][6][7] |
| Molecular Formula | C ₇ H ₇ IO ₂ | [1][5][6][7] |
| Molecular Weight | 250.03 g/mol | [1][2][3][8] |
| Appearance | Solid | [5][7] |
| Density | 1.9 ± 0.1 g/cm ³ | [6] |
| Boiling Point | 233.2 ± 20.0 °C at 760 mmHg | [6] |
| Flash Point | 94.9 ± 21.8 °C | [6] |
| LogP | 2.14 - 2.2 | [2][6] |
| Purity | ≥95% | [7][8] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of **2-Iodo-6-methoxyphenol** is primarily achieved through the electrophilic iodination of its precursor, guaiacol. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups activate the aromatic ring, directing the substitution to the ortho and para positions.[3]

Experimental Protocol 1: Direct Iodination

A common and direct method involves the electrophilic aromatic substitution on guaiacol using molecular iodine (I₂) in the presence of an oxidizing agent.[3]

Methodology:

- Dissolve guaiacol (2-methoxyphenol) in a suitable solvent.
- Add molecular iodine (I₂) to the solution.

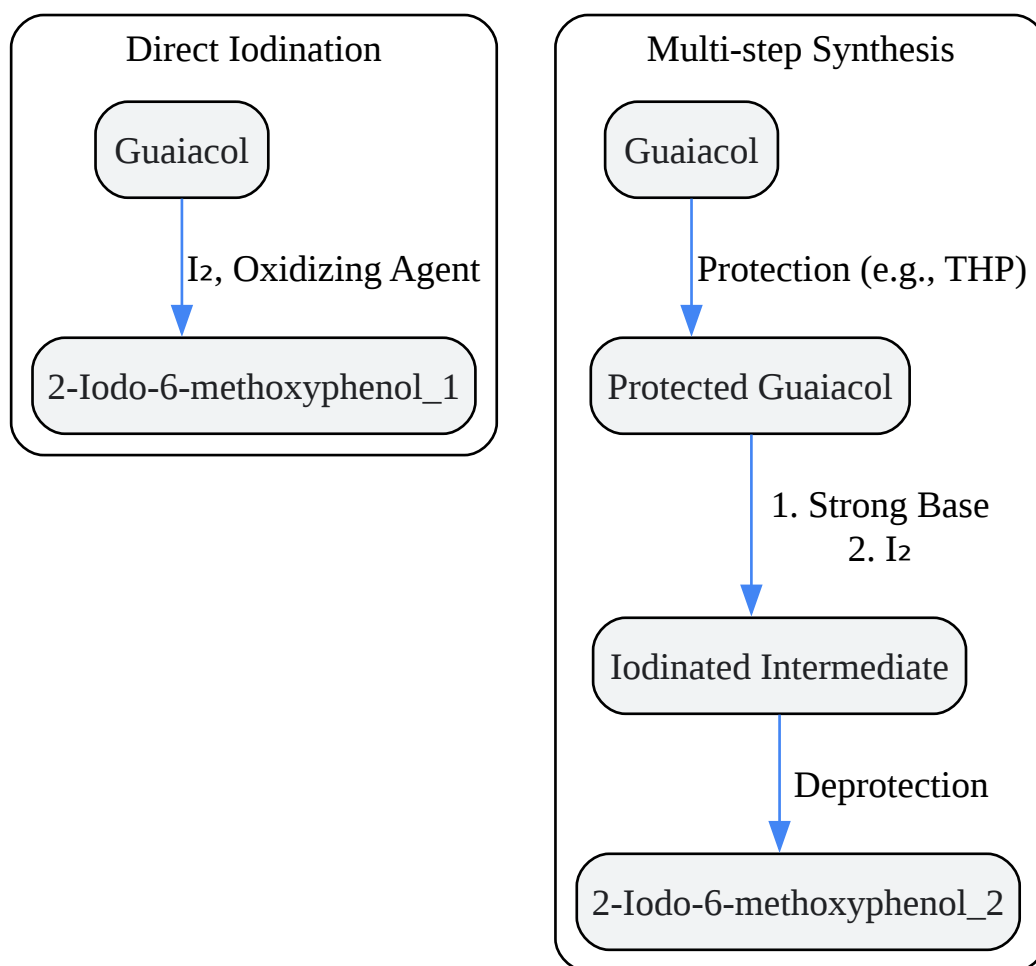
- Introduce an oxidizing agent to facilitate the electrophilic attack of iodine on the aromatic ring.
- The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the crude product.
- Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure **2-Iodo-6-methoxyphenol**.

Experimental Protocol 2: Multi-step Synthesis via Protection-Iodination-Deprotection

This method is employed to achieve higher regioselectivity and involves protecting the reactive hydroxyl group.

Methodology:

- Protection: The phenolic hydroxyl group of guaiacol is protected, for instance, with a tetrahydropyranyl (THP) group to form a THP-ether.^[3]
- Ortho-lithiation and Iodination: The protected guaiacol is treated with a strong base (e.g., n-butyllithium) to achieve ortho-lithiation. This is followed by quenching with an iodine source (I_2) to introduce the iodine atom at the desired ortho position.^[3]
- Deprotection: The protecting group (e.g., THP) is removed under acidic conditions to yield **2-Iodo-6-methoxyphenol**.^[3]



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Synthesis workflows for **2-Iodo-6-methoxyphenol**.

Chemical Reactivity and Significance

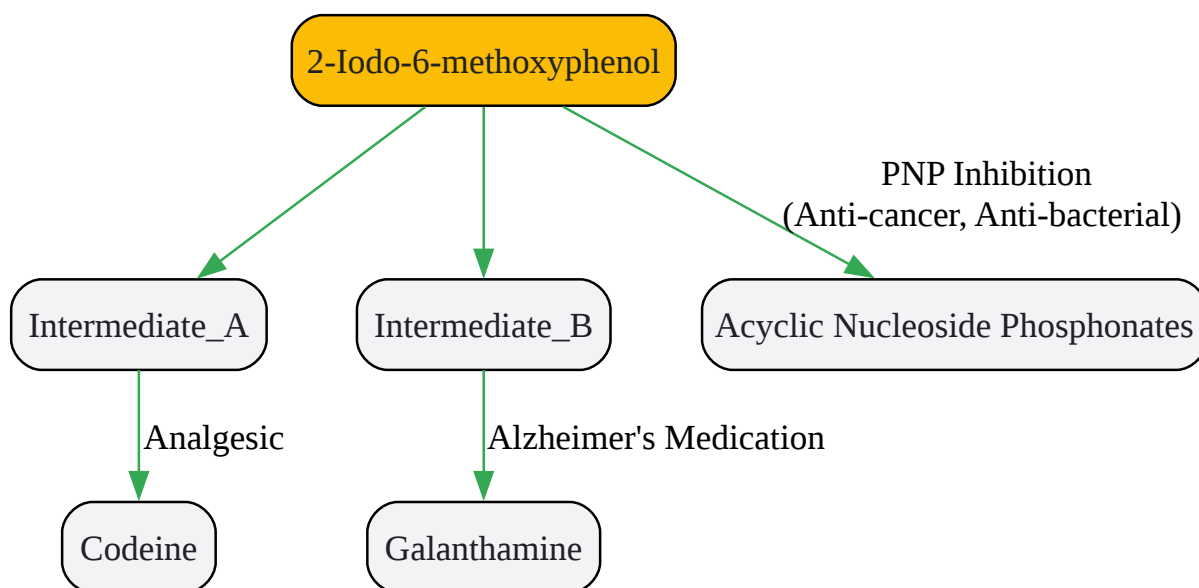
The chemical utility of **2-Iodo-6-methoxyphenol** is largely dictated by the carbon-iodine bond. Iodine's nature as a large and less electronegative halogen results in a weak C-I bond, making the iodo group an excellent leaving group in nucleophilic substitution reactions.[3] More importantly, this bond is highly reactive in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Ullmann reactions, often showing superior reactivity compared to its bromo- or chloro-analogues.[3] The ortho positioning of the iodo group, flanked by the hydroxyl and methoxy groups, creates a distinct steric and electronic environment that can be leveraged for regioselective synthesis.[3]

Applications in Research and Drug Development

2-Iodo-6-methoxyphenol serves as a crucial starting material for the synthesis of various biologically active compounds.

Precursor for Complex Molecules

This compound is a foundational piece for building molecular complexity. It has been utilized as a starting block in the total synthesis of opiate alkaloids like (±)-codeine, a widely used analgesic, and in the synthesis of galanthamine, a medication for Alzheimer's disease.[3] The iodo-substituent is particularly valuable as it can form halogen bonds with protein residues, a type of interaction increasingly recognized in rational drug design.[3]



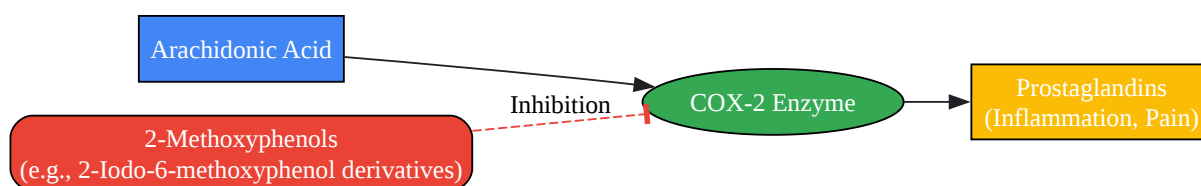
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Role as a precursor in the synthesis of bioactive molecules.

Potential Biological Activities of Methoxyphenols

While specific signaling pathway data for **2-Iodo-6-methoxyphenol** is not extensively detailed, the broader class of 2-methoxyphenols has been studied for various biological activities. Some 2-methoxyphenols have demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[9][10][11][12] For instance, certain 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[9] The

inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).



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Conceptual diagram of COX-2 inhibition by 2-methoxyphenols.

Conclusion

2-Iodo-6-methoxyphenol is a highly versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important precursor for a range of complex and biologically significant molecules. For researchers and professionals in drug discovery and development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in the design and synthesis of novel therapeutic agents.

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